4-Cyclopropoxy-6-isopropoxynicotinonitrile
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Overview
Description
4-Cyclopropoxy-6-isopropoxynicotinonitrile is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound is known for its unique structure, which includes both cyclopropoxy and isopropoxy groups attached to a nicotinonitrile core. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-6-isopropoxynicotinonitrile typically involves the use of nicotinonitrile as a starting materialSpecific reaction conditions, including temperature, solvent, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The scalability of these methods for industrial production would require further optimization and validation .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-6-isopropoxynicotinonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .
Scientific Research Applications
4-Cyclopropoxy-6-isopropoxynicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-isopropoxynicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
- 4-Cyclopropoxy-6-methoxynicotinonitrile
- 4-Cyclopropoxy-6-ethoxynicotinonitrile
- 4-Cyclopropoxy-6-propoxynicotinonitrile
Comparison: Compared to these similar compounds, 4-Cyclopropoxy-6-isopropoxynicotinonitrile is unique due to the presence of both cyclopropoxy and isopropoxy groups. This dual substitution pattern may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-propan-2-yloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)15-12-5-11(16-10-3-4-10)9(6-13)7-14-12/h5,7-8,10H,3-4H2,1-2H3 |
InChI Key |
MFBIBJFJWDMVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)OC2CC2)C#N |
Origin of Product |
United States |
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